molecular formula C24H26N4O3 B7173397 N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide

N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide

Cat. No.: B7173397
M. Wt: 418.5 g/mol
InChI Key: RFSQYUFATSTPIU-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperazine ring, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and oxazole intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the coupling of the piperazine and oxazole intermediates with a carboxamide group under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and oxazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and oxazole derivatives, such as:

Uniqueness

N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over other similar compounds in terms of efficacy and specificity.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)ethyl]-2,5-diphenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-18(29)28-16-14-27(15-17-28)13-12-25-23(30)21-22(19-8-4-2-5-9-19)31-24(26-21)20-10-6-3-7-11-20/h2-11H,12-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSQYUFATSTPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCNC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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